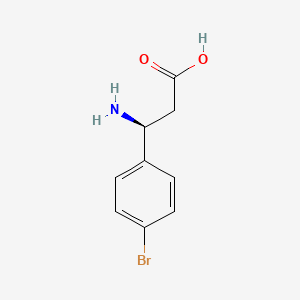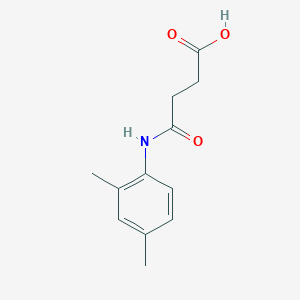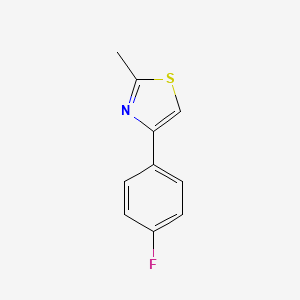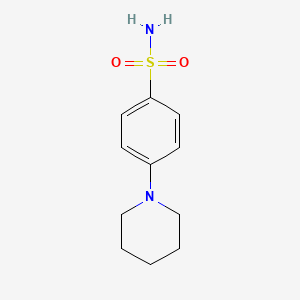
4-(4-Methoxy-3-methylphenyl)butanoic acid
Übersicht
Beschreibung
4-(4-Methoxy-3-methylphenyl)butanoic acid is a chemical compound that is related to 4-(4-methoxyphenyl)butanoic acid. The latter is a key intermediate in the synthesis of LY518674, a compound of interest in various chemical syntheses. The methoxy group in the compound suggests that it may have applications in the pharmaceutical industry, as methoxy groups are often found in drug molecules due to their influence on the bioactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 4-(4-hydroxyphenyl)butanoic acid, has been achieved through a mild and efficient organic solvent-free process. This process involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr without the need for phase transfer catalysis. The resulting 4-(4-hydroxyphenyl)butanoic acid can be directly crystallized from the reaction mixture, indicating a straightforward and potentially environmentally friendly synthesis pathway .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-(4-Methoxy-3-methylphenyl)butanoic acid is not detailed in the provided papers, the structure can be inferred from the name. The compound contains a butanoic acid moiety attached to a benzene ring that is substituted with a methoxy group and a methyl group. The positions of these groups on the benzene ring are important for the chemical properties and reactivity of the compound.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to 4-(4-Methoxy-3-methylphenyl)butanoic acid. However, the demethylation process described for a related compound suggests that 4-(4-Methoxy-3-methylphenyl)butanoic acid could potentially undergo similar reactions, such as demethylation, to yield hydroxylated derivatives. These derivatives could have different chemical and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Methoxy-3-methylphenyl)butanoic acid are not explicitly discussed in the provided papers. However, the presence of the methoxy and methyl groups can influence the compound's solubility, boiling point, and stability. The acid moiety makes the compound likely to be acidic and reactive in the presence of bases. The crystallization of a related compound suggests that under certain conditions, 4-(4-Methoxy-3-methylphenyl)butanoic acid may also form crystals, which could be useful for purification and characterization purposes .
Relevant Case Studies
There are no direct case studies provided for 4-(4-Methoxy-3-methylphenyl)butanoic acid. However, the assay of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) in urine by liquid chromatography with electrochemical detection is mentioned in the context of patients with neuroblastoma, pheochromocytoma, and Parkinson's disease . This indicates that methoxy-substituted phenylacetic acids are of interest in medical diagnostics and could potentially relate to the study of 4-(4-Methoxy-3-methylphenyl)butanoic acid in a biomedical context.
Wissenschaftliche Forschungsanwendungen
1. Organic Solvent-Free Synthesis
4-(4-Methoxy-3-methylphenyl)butanoic acid is involved in the synthesis of key intermediates like 4-(4-hydroxyphenyl)butanoic acid, useful in the creation of drugs such as LY518674. A significant development is the organic solvent-free process for its synthesis, which uses aqueous HBr and allows for direct crystallization from the reaction mixture, making it more environmentally friendly and efficient (Delhaye et al., 2006).
2. Photochemical Synthesis Applications
The compound plays a role in photochemical processes, particularly in the synthesis of chromones. These processes involve irradiation of esters, leading to photo-Fries products. These products are crucial as they act as direct chromone precursors and can be cyclized under specific conditions (Álvaro et al., 1987).
3. Application in Fruit Fly Attractants
Research has shown the potential of derivatives of 4-(4-Methoxy-3-methylphenyl)butanoic acid in acting as fruit fly attractants. This application is significant in the field of agriculture and pest control, providing a synthetic alternative to natural attractants (Prabawati et al., 2018).
4. Nucleophilic Substitution and Elimination Reactions
The compound has been studied in the context of nucleophilic substitution and elimination reactions, particularly in aqueous solutions. This research is fundamental in understanding the reactivity and stability of carbocations derived from such compounds, which has implications in organic synthesis (Toteva & Richard, 1996).
5. Biomedical Research: Metabolite Analysis
It plays a role in biomedical research, particularly in the analysis of catecholamine metabolites. This is crucial for the diagnosis and monitoring of diseases related to metabolism and neurotransmission (Muskiet et al., 1981).
Safety And Hazards
Safety data for 4-(4-Methoxy-3-methylphenyl)butanoic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers
Several papers related to 4-(4-Methoxy-3-methylphenyl)butanoic acid and similar compounds were found . These papers cover a range of topics including the synthesis and biological applications of boronic acids , the quantitation of related compounds , and safety data . Further analysis of these papers could provide more detailed information on the compound.
Eigenschaften
IUPAC Name |
4-(4-methoxy-3-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-8-10(4-3-5-12(13)14)6-7-11(9)15-2/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPAVGNPUYSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283629 | |
| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylphenyl)butanoic acid | |
CAS RN |
33446-15-0 | |
| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33446-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)


![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)